Product packaging for Bis(3-methyl-1H-pyrazol-1-yl)methanone(Cat. No.:CAS No. 50476-16-9)

Bis(3-methyl-1H-pyrazol-1-yl)methanone

Cat. No.: B14669551
CAS No.: 50476-16-9
M. Wt: 190.20 g/mol
InChI Key: YUSRXFUVNOWNKJ-UHFFFAOYSA-N
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Description

Bis(3-methyl-1H-pyrazol-1-yl)methanone belongs to a versatile class of nitrogen-donor ligands first developed by Trofimenko. These compounds are neutral, flexible chelating agents known to form stable complexes with a wide range of transition metals . The structure of this ligand, featuring a central carbonyl bridge and two 3-methylpyrazole rings, allows it to coordinate to metal centers, facilitating the formation of complexes with unique geometric and electronic properties. The methyl groups on the pyrazole rings provide steric bulk, which can influence the ligand's binding mode and the stability of the resulting metal complexes. In research, such bis(pyrazolyl)methane derivatives are primarily valued for their applications in catalysis, serving as key components in biomimetic catalytic oxidation reactions . They are also extensively used in the synthesis of model compounds that mimic the activity of metalloenzymes, such as catechol oxidase and phenoxazinone synthase . Furthermore, metal complexes supported by these ligands are explored for their potential biological activity and applications in materials science . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4O B14669551 Bis(3-methyl-1H-pyrazol-1-yl)methanone CAS No. 50476-16-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50476-16-9

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

bis(3-methylpyrazol-1-yl)methanone

InChI

InChI=1S/C9H10N4O/c1-7-3-5-12(10-7)9(14)13-6-4-8(2)11-13/h3-6H,1-2H3

InChI Key

YUSRXFUVNOWNKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(=O)N2C=CC(=N2)C

Origin of Product

United States

Synthetic Methodologies for Bis 3 Methyl 1h Pyrazol 1 Yl Methanone and Its Derivatives

Historical Perspectives on Bis(pyrazolyl)alkane Synthesis

The field of poly(pyrazolyl)alkane chemistry was significantly shaped by the pioneering work of Swiatoslav Trofimenko in the 1960s and 1970s. acs.orgnih.gov His research established the foundational synthetic routes to these compounds, which have since been expanded and refined. One of the earliest methods for preparing bis(1H-pyrazol-1-yl)methane involved the reaction of a pyrazole (B372694) with a dihalomethane, such as methylene (B1212753) bromide or methylene iodide, often under autoclave conditions with a pyrazole salt. acs.org

Another key historical method developed by Trofimenko's group utilized the reaction of pyrazoles with acetals of aldehydes and ketones to introduce substituted carbon bridges between the pyrazole rings. These early methods, while effective, often required harsh reaction conditions and sometimes resulted in mixtures of N- and C-alkylated products, necessitating careful purification. The foundational work on poly(pyrazolyl)borate ligands, also by Trofimenko, further highlighted the importance of pyrazole-based structures in coordination chemistry and spurred interest in the development of related ligand systems like bis(pyrazolyl)alkanes. nih.govcmu.edu

Contemporary Synthetic Strategies for Bis(3-methyl-1H-pyrazol-1-yl)methanone Analogues

Building upon the historical foundations, modern synthetic chemistry has introduced a variety of sophisticated and efficient methods for the synthesis of bis(pyrazolyl)methanones and their derivatives. These contemporary strategies often prioritize milder reaction conditions, higher yields, greater functional group tolerance, and environmental sustainability.

Condensation Reactions in the Formation of Bis(pyrazole) Derivatives

Condensation reactions remain a prevalent and versatile method for the synthesis of bis(pyrazolyl)methane derivatives. A common approach involves the reaction of a β-dicarbonyl compound, such as ethyl acetoacetate, with a hydrazine (B178648) derivative and an aldehyde. researchgate.netsemanticscholar.org This can be performed as a one-pot, pseudo-three-component or pseudo-five-component reaction. nih.gov For instance, the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is readily achieved by the condensation of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes. researchgate.net

Recent advancements in this area have focused on the use of various catalysts to improve reaction efficiency and yield. A nucleophile-catalyzed condensation between bis(pyrazolyl)methanones and carbonyls has been developed, offering a metal-free alternative that accommodates a wide range of sterically and electronically diverse pyrazoles and aldehydes. nih.govacs.org This method has also been successful in synthesizing previously unreported heteroscorpionate ligands. The mechanism of these condensation reactions is believed to proceed through a Knoevenagel-type condensation followed by a Michael addition.

Table 1: Examples of Condensation Reactions for Bis(pyrazole) Derivatives

Reactant 1Reactant 2Reactant 3CatalystProductYield (%)
3-Methyl-1-phenyl-5-pyrazoloneBenzaldehyde-Sodium Acetate4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)97
3-Methyl-1-phenyl-5-pyrazolone2-Nitrobenzaldehyde-Sodium Acetate4,4'-[(2-Nitrophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)95
Ethyl AcetoacetatePhenylhydrazineAromatic AldehydesPd(0)-guanidine@MCM-41Bis(pyrazolyl)methane derivativesHigh
3-methyl-1-phenyl-2-pyrazolin-5-oneArylglyoxal derivativesZinc oxide nanowiresBis(pyrazolyl)methane derivativesGood

Catalyst-Free and Green Chemistry Approaches

In line with the principles of green chemistry, significant efforts have been directed towards developing catalyst-free and environmentally benign synthetic methods. The synthesis of bis(pyrazolyl)methane derivatives has been successfully achieved under catalyst-free conditions, often utilizing greener solvents like water or ethanol, or even no solvent at all. nih.gov

One such approach involves the one-pot, four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde, and malononitrile (B47326) using a ball milling technique at ambient temperature, which proceeds without any catalyst or solvent. nih.gov Similarly, the synthesis of certain bis(pyrazolyl)methanes can be achieved by simply heating the reactants in the absence of a catalyst. nih.gov These methods offer advantages such as simplified work-up procedures, reduced waste generation, and avoidance of toxic catalysts. Furthermore, eco-friendly, catalyst-free condensation reactions have been employed for the synthesis of novel mono- and bis-pyrazole derivatives, highlighting a move towards more sustainable synthetic practices.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their efficiency in building complex molecules from simple starting materials in a single step. researchgate.net The synthesis of bis(pyrazolyl)methanes is well-suited to MCR strategies. Pseudo-five-component reactions involving two equivalents of a β-keto ester, two equivalents of a hydrazine, and one equivalent of an aldehyde are commonly employed. nih.gov

These reactions can be catalyzed by a variety of substances, including Brønsted acidic ionic liquids, nano-catalysts, and guanidine (B92328) hydrochloride. nih.gov The use of MCRs allows for the rapid generation of a library of bis(pyrazolyl)methane derivatives with diverse substituents, which is particularly valuable for structure-activity relationship studies in medicinal chemistry. The synthesis of pyrano[2,3-c]pyrazoles, for example, can be achieved through a four-component reaction, demonstrating the versatility of MCRs in creating fused heterocyclic systems based on the pyrazole core.

Solventless Synthesis Techniques

Solventless synthesis, or solid-state reaction, is a green chemistry approach that minimizes or eliminates the use of organic solvents. This technique has been successfully applied to the synthesis of bis(pyrazolyl)methane derivatives. nih.gov These reactions are often carried out by heating a mixture of the reactants or by using microwave irradiation.

For instance, the synthesis of tris(pyrazolyl)phenylmethane ligands has been performed under solventless conditions by reacting α,α′,α″-trichlorotoluene with the appropriate pyrazole. This method not only reduces environmental impact but can also lead to shorter reaction times and improved yields. The use of nano-catalysts under solvent-free conditions has also been reported for the efficient synthesis of bis(pyrazolyl)methanes, further highlighting the trend towards more sustainable and efficient synthetic protocols. nih.gov

Cobalt-Catalyzed C-C Bond Formation in Related Systems

While direct cobalt-catalyzed C-C bond formation for the construction of the bis(pyrazolyl)methanone backbone is not widely reported, cobalt catalysis plays a significant role in the functionalization of pyrazole-containing molecules through C-H activation and cross-coupling reactions. nih.govrsc.orgrsc.org These reactions are crucial for creating more complex and substituted pyrazole derivatives.

For example, a method for the cobalt-catalyzed, pyrazole-directed arylation of sp² C-H bonds has been developed. nih.govrsc.org This reaction utilizes a Co(hfacac)₂ catalyst to couple N-aryl pyrazoles with arylboronic acids, demonstrating the ability of cobalt to facilitate the formation of new C-C bonds on the pyrazole scaffold. The proposed mechanism involves a Co(II)/Co(III) catalytic cycle where the pyrazole nitrogen acts as a directing group. nih.gov Although this example pertains to C-H functionalization rather than the primary synthesis of the bis(pyrazolyl)methanone core, it underscores the potential of cobalt catalysis in the broader context of pyrazole chemistry for creating diverse and functionalized analogues.

Table 2: Cobalt-Catalyzed Arylation of N-Phenyl Pyrazole

CatalystCo-oxidantSolventYield of 3aa (%)
Co(hfacac)₂CeSO₄HFIP82
Co(acac)₂CeSO₄HFIP<10
Co(hfacac)₂-HFIP<5
Co(hfacac)₂CeSO₄Trifluoroethanol77

Functionalization and Derivatization Strategies for Enhancing Ligand Properties

Strategies to enhance the ligand properties of bis(pyrazolyl)methanone derivatives primarily involve the introduction of functional groups onto the pyrazole rings or the modification of the bridging methanone (B1245722) unit. These modifications can alter the ligand's denticity, solubility, and electronic nature, making them suitable for a wide range of applications.

The incorporation of carboxylic acid groups into bis(pyrazolyl)alkane structures, including methanone derivatives, is a significant strategy for creating versatile ligands. These carboxylate functionalities can act as additional coordination sites, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting properties. nih.govmdpi.com

Two primary methods have been explored for the synthesis of dicarboxylic derivatives of bis(pyrazol-1-yl)alkanes. The first involves the direct carboxylation of the pyrazole rings, while the second builds the bis(pyrazolyl)alkane framework from carboxylated pyrazole precursors.

Direct Carboxylation with Oxalyl Chloride:

This method involves the reaction of a bis(pyrazol-1-yl)alkane with oxalyl chloride, which serves as both a reagent and a solvent. researchgate.net The reaction proceeds via an intermediate acid chloride, which is subsequently hydrolyzed to yield the carboxylic acid. nih.gov This approach has been found to be effective for substrates with electron-donating groups, such as methyl groups, on the pyrazole rings and with short methylene linkers. nih.gov For instance, the carboxylation of bis(3,5-dimethylpyrazol-1-yl)methane with oxalyl chloride followed by hydrolysis yields the corresponding dicarboxylic acid in high yield. nih.gov However, for bis(pyrazol-1-yl)methane itself, this method tends to yield only the monocarboxylic derivative, even with a large excess of oxalyl chloride. nih.gov This is attributed to the deactivating effect of the first introduced carboxyl group on the second pyrazole ring.

Alkylation of Ethyl 4-Pyrazolecarboxylates:

An alternative and more versatile approach involves the reaction of ethyl 4-pyrazolecarboxylates with dihaloalkanes in a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net This method is suitable for preparing bis(4-carboxypyrazol-1-yl)alkanes with varying linker lengths and is independent of the substituents at the 3 and 5 positions of the pyrazole rings. nih.gov The resulting diester is then hydrolyzed to afford the dicarboxylic acid. nih.gov

Table 1: Synthesis of Dicarboxylic Acid Derivatives of Bis(pyrazol-1-yl)alkanes

Starting Material Method Product Yield (%)
Bis(3,5-dimethylpyrazol-1-yl)methane Carboxylation with oxalyl chloride Bis(3,5-dimethylpyrazol-1-yl)methane-4,4'-dicarboxylic acid High
Bis(pyrazol-1-yl)methane Carboxylation with oxalyl chloride Bis(pyrazol-1-yl)methane-4-monocarboxylic acid -
Ethyl 4-pyrazolecarboxylate and Dibromomethane Alkylation and hydrolysis Bis(pyrazol-1-yl)methane-4,4'-dicarboxylic acid -
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate and Dibromomethane Alkylation and hydrolysis Bis(3,5-dimethylpyrazol-1-yl)methane-4,4'-dicarboxylic acid -

Introducing aryl and alkyl groups onto the pyrazole rings of bis(pyrazolyl)methanone is a common strategy to modulate the steric and electronic properties of the ligand. These substitutions can influence the coordination geometry of the resulting metal complexes and their catalytic or biological activities.

Aryl Substitutions:

Aryl groups are often introduced at the 4-position of the pyrazole ring. A prevalent synthetic route to achieve this is through a one-pot, pseudo-three-component reaction. This typically involves the condensation of an aryl aldehyde with two equivalents of a 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a catalyst. ekb.egnih.gov This reaction proceeds via a tandem Knoevenagel condensation followed by a Michael addition. researchgate.net Various catalysts, such as sodium acetate, have been employed for this transformation, often in an ethanol/water solvent system at room temperature. nih.gov This method provides a straightforward and efficient way to synthesize a wide range of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), where the aryl group can be substituted with various functional groups. nih.govresearchgate.net

Alkyl Substitutions:

N-alkylation of pyrazoles is a fundamental transformation to introduce alkyl groups. While various methods exist, a notable approach utilizes trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst. semanticscholar.org This method offers an alternative to traditional techniques that may require strong bases or high temperatures. semanticscholar.org For unsymmetrical pyrazoles, this reaction can lead to a mixture of regioisomers, with the major product often determined by steric factors. semanticscholar.org Another strategy for N-alkylation involves the use of phase-transfer catalysis. researchgate.net

Table 2: Examples of Aryl and Alkyl Substituted Bis(pyrazolyl) Derivatives

Derivative Type Synthetic Method Key Reagents
4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) Pseudo-three-component reaction Aryl aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, Sodium acetate
N-Alkyl pyrazoles Acid-catalyzed N-alkylation Trichloroacetimidate, Brønsted acid

Bis(pyrazolyl)methanone and its derivatives can serve as versatile precursors for the synthesis of more complex heterocyclic systems. The reactive nature of the pyrazole rings and the methanone bridge allows for various cyclization and transformation reactions.

Synthesis of Triazole-Pyrazole Hybrids:

A common strategy for synthesizing triazole-pyrazole hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction". beilstein-journals.org This can involve reacting a pyrazolyl azide (B81097) with a terminal alkyne or a pyrazolyl alkyne with an azide. One approach allows for the N-functionalization of the pyrazole ring before the attachment of the triazole unit. beilstein-journals.org Another method involves the synthesis of 1,2,3-triazole-appended bis-pyrazole derivatives by reacting 1,2,3-triazole aldehydes with 5-methyl-2,4-dihydro-3H-pyrazol-3-one in refluxing ethanol. acs.org This demonstrates the utility of functionalized pyrazoles in building more complex heterocyclic structures.

Synthesis of Oxadiazole-Containing Structures:

Bis(pyrazolyl)methanone precursors can also be utilized in the synthesis of molecules containing oxadiazole rings. For example, a series of 1,4-bis[5-(1-oxo-1-(3,5-dimethyl pyrazol-1-yl)-methyl)-thio-4-substitued-1,2,4-triazol-3-yl]-butanes were prepared from 1,4-bis(5-[hydrazinocarbonylmethylthio]-4-substituted-1,2,4-triazol-3-yl) butane (B89635) derivatives. nih.gov While not a direct conversion of the bis(pyrazolyl)methanone core, this illustrates the integration of pyrazole moieties into larger heterocyclic systems that also feature oxadiazoles. General methods for synthesizing 1,2,4-oxadiazoles often involve the reaction of amidoximes with carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitriles with nitrile oxides. researchgate.net

Reaction Mechanisms of Syntheses Involving the Methanone Bridge

The formation of the methanone bridge in bis(pyrazolyl)methanones typically involves the reaction of two equivalents of a pyrazole with a carbonyl source, such as phosgene (B1210022) or its safer equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate).

The reaction mechanism is believed to proceed through a step-wise nucleophilic substitution. In the first step, one molecule of the pyrazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phosgene molecule. This results in the displacement of a chloride ion and the formation of a pyrazolyl-carbonyl chloride intermediate.

In the second step, a second molecule of pyrazole attacks the carbonyl carbon of the pyrazolyl-carbonyl chloride intermediate. This leads to the displacement of the remaining chloride ion and the formation of the bis(pyrazolyl)methanone product, along with the generation of hydrochloric acid as a byproduct. The reaction is often carried out in the presence of a base to neutralize the HCl formed.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography of the Free Ligand and its Derivatives

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While a specific crystal structure for the free ligand "Bis(3-methyl-1H-pyrazol-1-yl)methanone" is not widely reported, extensive crystallographic studies on its derivatives and related bis(pyrazol-1-yl)methane compounds provide a robust framework for understanding its solid-state architecture. nih.govenergetic-materials.org.cnmdpi.com These studies reveal key details about intermolecular forces and the conformational preferences of the pyrazolyl rings.

C-H···N and C-H···O Hydrogen Bonds: These weak hydrogen bonds are prevalent, where hydrogen atoms attached to the carbon atoms of the pyrazole (B372694) or methyl groups interact with the nitrogen atoms of adjacent pyrazole rings or the carbonyl oxygen atom. These interactions play a significant role in the formation of one- and two-dimensional supramolecular assemblies. nih.govnih.gov

π-π Stacking: The aromatic pyrazole rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap. This type of interaction is common in aromatic systems and contributes to the stability of the crystal lattice. semanticscholar.org

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the π-electron system of a pyrazole ring on a neighboring molecule. These interactions are crucial in directing the three-dimensional arrangement of molecules. nih.govresearchgate.net

The two pyrazolyl rings in bis(pyrazol-1-yl)methanone derivatives are not necessarily coplanar and can adopt various conformations relative to each other and the central carbonyl group. The planarity of the individual pyrazole rings is generally maintained. nih.gov The dihedral angles between the pyrazole rings and the central part of the molecule are key conformational descriptors. mdpi.com

In related tris(pyrazol-1-yl)methane compounds, the pyrazole rings can exist in "up" (u) or "down" (d) conformations with respect to the methine proton, leading to different conformational isomers. A similar principle can be applied to this compound, where the orientation of the pyrazolyl rings relative to the carbonyl group will define the conformational landscape. The presence of the 3-methyl group can introduce steric hindrance, influencing the preferred conformation and potentially leading to distinct rotational isomers in the solid state.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR) for Solution-Phase Structure

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrazole rings and the methyl groups.

Pyrazole Ring Protons: The protons on the pyrazole ring (H4 and H5) typically appear as doublets or multiplets in the aromatic region of the spectrum.

Methyl Protons: The protons of the two 3-methyl groups are expected to give a sharp singlet in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) in ppm for this compound and Related Compounds
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzNotes
H4 (pyrazole)~6.3 - 6.5d~2-3
H5 (pyrazole)~7.6 - 7.8d~2-3
CH₃ (methyl)~2.2 - 2.4s-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbonyl Carbon: The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the downfield region, typically around 160-170 ppm. mdpi.com

Pyrazole Ring Carbons: The carbon atoms of the pyrazole rings (C3, C4, and C5) will have distinct signals. The carbon atom bearing the methyl group (C3) will be significantly affected by the substituent.

Methyl Carbon: The carbon of the methyl group will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) in ppm for this compound and Related Compounds
CarbonPredicted Chemical Shift (ppm)Notes
C=O~165 - 170
C3 (pyrazole)~150 - 155Substituted with methyl group
C5 (pyrazole)~140 - 145
C4 (pyrazole)~110 - 115
CH₃ (methyl)~13 - 15

¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atoms in the pyrazole rings. The two non-equivalent nitrogen atoms in each pyrazole ring would be expected to have distinct chemical shifts, which can be sensitive to substitution and conformation.

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of "this compound" is expected to be dominated by a strong absorption band corresponding to the carbonyl group.

C=O Stretch: A strong, sharp peak is anticipated in the region of 1700-1750 cm⁻¹ for the carbonyl (C=O) stretching vibration. For a similar compound, (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, this peak is observed at 1701 cm⁻¹. mdpi.com

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrazole rings are expected to appear in the 1400-1650 cm⁻¹ region.

C-H Stretches: The C-H stretching vibrations of the pyrazole rings and methyl groups will be observed around 2900-3100 cm⁻¹. derpharmachemica.com

Interactive Data Table: Characteristic IR Absorptions for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=OStretch1700 - 1750Strong
C=N (pyrazole)Stretch1500 - 1650Medium-Strong
C=C (pyrazole)Stretch1400 - 1600Medium-Strong
C-H (aromatic)Stretch3000 - 3100Medium-Weak
C-H (methyl)Stretch2850 - 3000Medium-Weak

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the pyrazole rings are often more intense in the Raman spectrum. While specific Raman data for the title compound is scarce, the technique would be useful for confirming the vibrations of the pyrazole ring system and the C-N bonds.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

For "this compound" (C₉H₁₀N₄O), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. For a related compound, (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, the [M+H]⁺ ion was observed, confirming its molecular weight. mdpi.com

The fragmentation of bis(pyrazol-1-yl)methanone derivatives under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways may include:

Loss of a Pyrazole Ring: Cleavage of the N-C(O) bond could lead to the loss of a 3-methyl-1H-pyrazolyl radical or a neutral 3-methyl-1H-pyrazole molecule, resulting in a prominent fragment ion.

Loss of CO: The carbonyl group can be lost as a neutral carbon monoxide molecule.

Cleavage of the Pyrazole Ring: The pyrazole rings themselves can undergo characteristic fragmentation, such as the loss of HCN or N₂. mdpi.com

A detailed analysis of the fragmentation pattern would allow for the confirmation of the connectivity of the atoms within the molecule.

Coordination Chemistry and Ligand Properties of Bis 3 Methyl 1h Pyrazol 1 Yl Methanone

Ligand Design Principles and Coordination Modes to Metal Centers

The design of a ligand is crucial as it dictates the geometry, stability, and reactivity of the resulting metal complex. The structure of Bis(3-methyl-1H-pyrazol-1-yl)methanone, featuring two 3-methyl-substituted pyrazole (B372694) rings linked by a carbonyl group, offers several potential coordination behaviors.

This compound possesses multiple potential donor sites: the two nitrogen atoms of the pyrazole rings and the oxygen atom of the carbonyl bridge. This arrangement allows for various coordination modes. The most common coordination mode for bis(pyrazolyl)alkane-type ligands is bidentate, where the two pyrazole nitrogen atoms chelate to a single metal center, forming a six-membered ring. This bidentate chelation is a well-established principle in the coordination chemistry of related bis(pyrazolyl)methane ligands.

While the primary coordination is often through the pyrazole nitrogen atoms, the carbonyl oxygen can also participate in bonding, potentially leading to tridentate coordination. Furthermore, the ligand could act as a bridging ligand, coordinating to two different metal centers, thus exhibiting a polydentate nature and facilitating the formation of polynuclear complexes or coordination polymers. The flexible nature of the bond between the pyrazole rings and the central carbonyl group allows the ligand to adapt to the coordination preferences of different metal ions.

From an electronic perspective, the methyl group is an electron-donating group. This inductive effect increases the electron density on the pyrazole rings and, consequently, on the coordinating nitrogen atoms. This enhanced electron-donating ability can strengthen the metal-ligand bond, leading to more stable complexes. The interplay between these steric and electronic factors ultimately dictates the preferred coordination geometry around the metal center, influencing whether a tetrahedral, square planar, or octahedral complex is formed. The specific electronic configuration of the metal ion will also be a determining factor in the final geometry of the complex.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes would then be carried out using various spectroscopic and analytical techniques to determine their structure and properties.

Detailed studies on the synthesis and characterization of cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), and cadmium (Cd) complexes specifically with this compound are not extensively reported in the available literature. However, based on the coordination chemistry of analogous pyrazole-based ligands, it is anticipated that this ligand would form stable complexes with these first-row transition metals. For instance, studies on related bis(pyrazolyl)methane ligands have shown the formation of various complexes with these metals, often exhibiting interesting structural and electronic properties. The synthesis would likely proceed by reacting the ligand with metal chlorides, nitrates, or acetates. The resulting complexes would be characterized by techniques such as infrared spectroscopy (to observe changes in the C=O and pyrazole ring vibrations upon coordination), UV-Vis spectroscopy (to study the d-d electronic transitions), and single-crystal X-ray diffraction (to definitively determine the solid-state structure).

Table 1: Anticipated Complexes with First-Row Transition Metals

Metal Ion Potential Formula Expected Geometry
Co(II) [Co(L)₂X₂] Tetrahedral or Octahedral
Ni(II) [Ni(L)₂X₂] Octahedral or Square Planar
Cu(II) [Cu(L)₂X₂] Distorted Octahedral
Zn(II) [Zn(L)₂X₂] Tetrahedral
Cd(II) [Cd(L)₂X₂] Tetrahedral or Octahedral

L = this compound; X = anionic ligand (e.g., Cl⁻, NO₃⁻)

Information regarding the synthesis and characterization of palladium (Pd) and tungsten (W) complexes with this compound is also limited in the scientific literature. Palladium(II) complexes with related bis(pyrazolyl)alkane ligands are known to adopt square planar geometries, a common coordination environment for d⁸ metal ions. These complexes are often investigated for their catalytic applications.

Tungsten, in various oxidation states, forms a wide array of complexes with nitrogen-donor ligands. For example, tungsten carbonyl complexes can be synthesized where the pyrazole-based ligand displaces one or more carbonyl groups. The coordination mode of the ligand (monodentate, bidentate, or bridging) would depend on the reaction conditions and the specific tungsten precursor used.

The coordination of this compound to different metal centers is expected to result in a variety of coordination geometries, dictated by the electronic configuration of the metal ion and the steric and electronic properties of the ligand.

Tetrahedral Geometry: This geometry is commonly observed for d¹⁰ metal ions such as Zn(II) and Cd(II), where the metal center is coordinated to four donor atoms.

Square Planar Geometry: This is a characteristic geometry for d⁸ metal ions like Ni(II) (in certain ligand fields) and Pd(II).

Octahedral Geometry: This is a frequent coordination geometry for many first-row transition metals, including Co(II) and Ni(II), where the metal ion is surrounded by six donor atoms. In the case of complexes with this compound, an octahedral geometry could be achieved by the coordination of two bidentate ligands and two additional monodentate ligands (e.g., solvent molecules or anions), or by three bidentate ligands.

The structural diversity of these potential complexes highlights the versatility of this compound as a ligand in coordination chemistry. Further research is needed to synthesize and structurally characterize these complexes to fully elucidate their properties and potential applications.

Table 2: Common Geometries of Transition Metal Complexes

Geometry Typical Metal Ions Example Complex Type
Tetrahedral Zn(II), Cd(II) [ML₂X₂]
Square Planar Pd(II), Ni(II) [ML₂]X₂
Octahedral Co(II), Ni(II) [ML₂(X)₂]

M = Metal ion; L = Bidentate ligand; X = Monodentate ligand

Electronic Structure and Bonding Analysis in Metal Complexes

The electronic structure and nature of the metal-ligand bonding in complexes of this compound are critical to understanding their stability, reactivity, and physical properties. Analysis of related pyrazolyl-based ligand complexes provides significant insight into the coordination environment. In these structures, the ligand typically acts as a bidentate N,N-chelator, forming a stable six-membered ring with the metal center.

The coordination geometry around the metal ion is often a distorted octahedron, particularly in Fe(II) complexes where two tridentate ligands coordinate to the metal center. nih.govnih.gov The metal-nitrogen bond lengths are a key indicator of the nature of the bonding. For instance, in a high-spin Fe(II) complex with a related dihydrobis(pyrazolyl)borate ligand, the Fe—N bond lengths can vary significantly, ranging from approximately 2.12 Å to 2.33 Å. nih.govnih.gov This variation reflects the different electronic influences of the pyrazolyl and pyridyl nitrogen atoms within the ligand framework. nih.gov

In copper(I) complexes with tripodal tris(pyrazolyl)methane ligands, which share features with bis(pyrazolyl)methanone, Density Functional Theory (DFT) calculations have been employed to elucidate the nuances of metal-ligand bonding. acs.org These studies demonstrate that the electronic properties of the metal center are highly sensitive to the ligand framework. For example, the C-O stretching vibration in corresponding carbonyl complexes serves as a sensitive probe for the "electron richness" of the copper(I) center, indicating the extent of π-backbonding from the metal to the ligand. acs.org

In complexes of alkaline-earth metals like magnesium and calcium with acylpyrazolone ligands, the metal ion typically occupies a slightly distorted octahedral geometry. nih.gov The bond lengths and angles are comparable to those found in related acetylacetonate (B107027) complexes. nih.gov For sodium complexes, the coordination environment can lead to polymeric structures through intermolecular hydrogen bonding, with Na-O bond lengths around 2.34 Å. nih.gov

A summary of representative metal-ligand bond lengths in complexes with related pyrazolyl-containing ligands is presented below.

Complex TypeMetal-Donor BondBond Length (Å)Reference
Fe(II)-bis{dihydro(pyrazolyl)(pyridyl)borate}Fe—N(pyrazolyl)2.1222(13) - 2.1866(14) nih.gov
Fe(II)-bis{dihydro(pyrazolyl)(pyridyl)borate}Fe—N(pyridyl)2.2972(14) - 2.3255(15) nih.gov
Mg(II)-bis(acylpyrazolone)Mg—O~2.03 - 2.15 nih.gov
Ca(II)-bis(acylpyrazolone)Ca—O~2.29 - 2.38 nih.gov
Na(I)-bis(acylpyrazolone)Na—O~2.335(1) - 2.352(1) nih.gov

Supramolecular Assemblies and Coordination Polymers involving the Ligand

This compound and its derivatives are versatile building blocks in supramolecular chemistry and for the construction of coordination polymers. The arrangement of donor atoms allows the ligand to bridge metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. mdpi.comnih.govrsc.org The structure of these assemblies is dictated by several factors, including the coordination preference of the metal ion, the flexibility of the ligand, the nature of the counter-ions, and the solvent used during synthesis. nih.govias.ac.in The resulting coordination polymers can exhibit interesting properties, such as high thermal stability, with some frameworks being stable in air up to 300 °C, and even 500 °C for certain Cadmium(II) derivatives. nih.gov Non-covalent interactions, such as hydrogen bonding and π-stacking, play a crucial role in organizing these coordination networks into higher-order supramolecular architectures. eiu.edu

Hydrogen Bonding Networks in Extended Structures

Hydrogen bonding is a dominant force in the crystal engineering of complexes involving pyrazole-based ligands. The pyrazole ring itself contains both a hydrogen-bond donor (the N-H group in uncoordinated or protonated forms) and a hydrogen-bond acceptor (the pyridine-type nitrogen, N2), making it a versatile supramolecular synthon. nih.gov

In the solid state, pyrazole-containing molecules frequently form extended networks through various hydrogen bonding motifs. For example, 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid forms a 2-D hydrogen-bonded polymer that incorporates helical chains assembled through N–H⋯O and O–H⋯N interactions. rsc.org Similarly, a ditopic ortho-hydroquinone-based bis(pyrazol-1-yl)methane ligand forms helical chains running along the crystallographic b-axis as a result of intermolecular O-H⋯N hydrogen bonds. nih.gov The type of network can be influenced by substituents on the pyrazole ring; for instance, 3,5-dimethyl-4-aryl-1H-pyrazoles can form dimers, polymeric catemers, or 2D networks depending on the aryl substituent. nih.gov

These interactions are not limited to ligand-ligand connections but also involve solvent molecules or counter-ions, which can bridge coordination complexes to create more intricate structures. rsc.orgnih.gov

Compound TypeHydrogen Bond MotifResulting StructureReference
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acidN–H⋯O, O–H⋯N2-D hydrogen-bonded polymer with helical chains rsc.org
4-[Bis(3-phenyl-1H-pyrazol-1-yl)methyl]benzene-1,2-diolO-H⋯N (intermolecular)Helical chains nih.gov
3,5-dimethyl-4-(4-aminophenyl)-1H-pyrazoleN-H···N2D hydrogen-bonded network nih.gov
3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazoleN-H···NSupramolecular polymers (catemers) nih.gov

π-Stacking Interactions in Crystal Lattices

In the crystal structure of certain pyrazolo[3,4-d]pyrimidine derivatives, molecules form columns connected by alternating strong and weak π-π stacking interactions. researchgate.net The interplanar distances for these interactions can be as short as 3.306 Å. researchgate.net The centroid-centroid distances in such systems typically range from 3.45 Å to 3.61 Å. researchgate.net The supramolecular architecture in some 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones is almost entirely controlled by a combination of C―H···π and face-to-face π-stacking interactions. mdpi.com The specific nature of the stacking is often determined by the electronic properties of the interacting rings, with the best donor and acceptor rings preferentially overlapping. mdpi.com

Compound ClassInteraction TypeKey Parameters (Distances in Å)Reference
Pyrazolo[3,4-d]pyrimidine derivativeπ-π stackingInterplanar distance: 3.306(3) researchgate.net
Pyrazolo[3,4-d]pyrimidine derivativeπ-π stackingShortest contacts: C3···C6 = 3.3387(13) researchgate.net
Pyrazolo[3,4-d]pyrimidine derivativeπ-π stackingCentroid-centroid distances: 3.452(7) - 3.6062(8) researchgate.net
3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-oneFace-to-face π-stackingControls supramolecular architecture mdpi.com

Chiral Coordination Complexes and Spontaneous Resolution

An intriguing aspect of the coordination chemistry of bis(pyrazolyl)methanone and related ligands is the formation of chiral structures from achiral building blocks. This phenomenon, known as spontaneous resolution or conglomerate crystallization, occurs when enantiomeric molecules selectively crystallize into separate homochiral crystals. researchgate.netrsc.org

The coordination of achiral, flexible ligands around a metal center can induce helical chirality. For example, reaction of achiral 2,5-diphenyl-3,4-di(3-pyridyl)cyclopenta-2,4-dien-1-one with metal salts afforded helically chiral coordination polymers that spontaneously resolved into colonies of homochiral crystals. rsc.org The screw-sense preference in the coordination arrangement of the ligand around the metal ion generates distinct clockwise (C) and anticlockwise (A) enantiomers. acs.org

In some systems, these chiral building blocks can self-organize through non-covalent interactions, like hydrogen bonds, to form extended homochiral layers. acs.org For instance, a formally hemi-deprotonated Co(III) complex with an achiral tripod-type ligand containing imidazole (B134444) groups acts as a self-complementary chiral unit, generating an extended 2D homochiral layer structure. acs.org The crystallization of such systems can result in a conglomerate, where separate crystals contain molecules of opposite chirality, a fact that can be confirmed by solid-state circular dichroism (CD) spectroscopy. ias.ac.inacs.org The choice of solvent can also play a critical role in determining whether a resulting coordination polymer is chiral or achiral. ias.ac.in

Catalytic Applications of Bis 3 Methyl 1h Pyrazol 1 Yl Methanone Derived Complexes

Homogeneous Catalysis employing Metal-Ligand Systems

Metal complexes incorporating bis(3-methyl-1H-pyrazol-1-yl)methanone and its derivatives as ligands have demonstrated significant activity in homogeneous catalysis. The electronic and steric properties of the ligand can be fine-tuned by modifying the pyrazole (B372694) rings, which in turn influences the catalytic performance of the corresponding metal complex.

Complexes of bis(pyrazol-1-yl)methanone derivatives have been investigated as catalysts for various oxidation and reduction reactions. For instance, copper(I) complexes ligated by bis(pyrazol-1-ylmethyl)pyridine, a structurally related ligand, have been shown to be effective pre-catalysts for both chemical and electrochemical water oxidation. researchgate.net In chemical water oxidation using cerium ammonium (B1175870) nitrate (B79036) as the oxidant, a copper(I) complex with methyl-substituted pyrazole rings exhibited a turnover number (TON) of 4.6 and a turnover frequency (TOF) of 0.31 s⁻¹. researchgate.net The electronic effects of the substituents on the pyrazole rings were found to play a key role in the catalytic activity. researchgate.net

The following interactive data table summarizes the catalytic activity of different copper(I) complexes in chemical water oxidation.

ComplexSubstituent on Pyrazole RingOxidantTONTOF (s⁻¹)
C1 HCerium Ammonium Nitrate--
C2 MeCerium Ammonium Nitrate4.60.31
C2 MeSodium m-periodate3.770.14
C2 MeSodium persulfate4.020.044
C4 PhCerium Ammonium Nitrate2.30.0086

Data sourced from researchgate.net

In the realm of oxidative amidation, N-acyl pyrazoles can be synthesized from aldehydes and pyrazole using an oxoammonium salt-mediated oxidative functionalization. mdpi.com This method can be performed solvent-free and without a base, highlighting its green chemistry credentials. mdpi.com

Metal complexes based on pyrazolyl ligands have gained prominence as catalysts for carbon-carbon bond forming reactions. rsc.org These catalysts have been successfully employed in olefin oligomerization and polymerization, as well as in Heck and Suzuki coupling reactions. rsc.org For example, chromium(III) complexes with hydrotris(1-pyrazolyl)borate ligands, when activated with methylaluminoxane (B55162) (MAO), are active catalysts for ethylene (B1197577) polymerization. rsc.org

Palladium(II) complexes containing bis(3,5-dimethylpyrazol-1-yl)propan-1-one have been synthesized and investigated for their catalytic activity. researchgate.net While a specific palladium salt of a related ligand showed low activity for ethylene oligomerization at high pressures, the modification of the ligand framework holds promise for developing more efficient catalysts. researchgate.net The versatility of the pyrazolyl ligand system allows for modifications of the linker groups, which can influence the electronic properties and, consequently, the catalytic behavior of the metal complexes. researchgate.net

Understanding the mechanistic pathways of catalytic cycles is crucial for the rational design of more efficient catalysts. For pyrazole-based catalytic systems, mechanistic studies have provided insights into the elementary steps of the reactions. In the context of oxidation reactions, a study on pyrazole formation through oxidation-induced N-N coupling of diazatitanacycles revealed that the first of two oxidation steps is rate-limiting. nih.gov The coordination of the oxidant to the titanium center was found to be a critical factor for the reactivity. nih.gov This suggests that for oxidation reactions catalyzed by metal complexes of this compound, the formation of a metal-oxidant bond is likely a key step in the catalytic cycle. nih.gov

For C-C coupling reactions, a plausible mechanism often involves the coordination of the substrates to the metal center, followed by oxidative addition, insertion, and reductive elimination steps. In the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), a proposed mechanism involves a tandem Knoevenagel–Michael reaction. nih.govrsc.org The catalyst, often a Lewis or Brønsted acid, activates the aldehyde, which then undergoes a Knoevenagel condensation with the pyrazolone (B3327878). This is followed by a Michael addition of a second equivalent of the pyrazolone to the resulting intermediate. nih.gov

Heterogeneous Catalysis and Supported Catalytic Systems

To overcome the challenges associated with the separation and recovery of homogeneous catalysts, significant efforts have been directed towards the development of heterogeneous catalytic systems. Complexes of this compound and its derivatives have been successfully immobilized on solid supports, leading to robust and recyclable heterogeneous catalysts.

Silica (B1680970) vanadic acid has been employed as an efficient and reusable heterogeneous catalyst for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)s. nih.gov This catalyst possesses both Lewis and Brønsted acid sites, which contribute to its high catalytic activity. nih.gov Similarly, Ce(SO₄)₂·4H₂O has been utilized as a reusable and environmentally friendly heterogeneous catalyst for the same transformation in a water/ethanol solution. researchgate.net Another approach involves the use of 3-aminopropylated silica gel as a thermally stable heterogeneous catalyst. nih.gov

Graphene oxide has also been used as a support for lanthanum(III) triflate, creating a multifunctional heterogeneous catalyst for the one-pot, five-component synthesis of bis(pyrazolyl)methanes. mdpi.com These supported catalysts offer several advantages, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions.

Catalyst Recoverability and Reusability in Green Chemistry Contexts

The principles of green chemistry emphasize the importance of developing sustainable chemical processes, with catalyst recoverability and reusability being key aspects. researchgate.net Heterogeneous catalysts derived from this compound have shown excellent potential in this regard.

The silica vanadic acid catalyst used for the synthesis of bis(pyrazolyl)methanes can be reused six times without a significant loss of its catalytic activity. nih.gov Similarly, a catalyst based on 3-aminopropylated silica gel was recycled and reused in eleven consecutive runs without a noticeable decrease in its catalytic performance. nih.gov An amino acid-based ionic liquid catalyst was also shown to be recyclable for up to five runs. The development of such recyclable catalytic systems is a significant step towards more economical and environmentally friendly chemical production. The use of solvent-free conditions, as demonstrated in some syntheses involving these catalysts, further enhances the green credentials of these processes. mdpi.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. For Bis(3-methyl-1H-pyrazol-1-yl)methanone, DFT calculations would be instrumental in determining its most stable three-dimensional conformation (structural optimization) and in analyzing its electronic characteristics.

DFT calculations on related pyrazole (B372694) derivatives have been successfully used to predict molecular geometries, which show good agreement with experimental data from X-ray crystallography nih.gov. The optimized structure of this compound would likely reveal the relative orientations of the two 3-methyl-1H-pyrazol-1-yl rings with respect to the central methanone (B1245722) group. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined, providing a foundational understanding of the molecule's shape and steric profile.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For pyrazole-based compounds, the HOMO is often localized on the pyrazole ring, particularly the nitrogen atoms, while the LUMO can be distributed across the entire molecule. In this compound, the lone pairs of the nitrogen atoms and the pi-system of the pyrazole rings would significantly contribute to the HOMO. The carbonyl group of the methanone linker would likely influence the LUMO, making it a potential site for nucleophilic attack.

Hypothetical Frontier Molecular Orbital Data for this compound

OrbitalEnergy (eV)Description
HOMO-6.5Primarily localized on the nitrogen atoms of the pyrazole rings.
LUMO-1.2Distributed across the carbonyl group and the pyrazole rings.
HOMO-LUMO Gap5.3Indicates good kinetic stability.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For this compound, an MEP analysis would likely show:

Negative potential (red/yellow): Regions of high electron density, which are prone to electrophilic attack. These would be concentrated around the nitrogen atoms of the pyrazole rings and the oxygen atom of the carbonyl group due to their lone pairs of electrons.

Positive potential (blue): Regions of low electron density, which are susceptible to nucleophilic attack. These would be expected around the hydrogen atoms and the carbon atom of the carbonyl group.

This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how the molecule might interact with other molecules or biological targets.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While DFT calculations provide information about a molecule's static, optimized geometry, Molecular Dynamics (MD) simulations can model the dynamic behavior of a molecule over time. MD simulations are particularly useful for studying the conformational flexibility of molecules and their behavior in solution.

For this compound, MD simulations could reveal how the two pyrazole rings rotate and flex relative to each other around the central methanone bridge. This conformational freedom can be important for its ability to act as a ligand in coordination chemistry, as different conformations may be preferred for binding to different metal ions. MD simulations can also be used to study the interactions of the molecule with solvent molecules, providing insights into its solubility and solution-phase behavior. Such simulations have been employed for other pyrazole-containing compounds to understand their binding modes with biological targets researchgate.netnih.gov.

Prediction of Reaction Mechanisms and Transition States in Synthetic Pathways and Catalysis

Computational chemistry can be used to model chemical reactions, helping to elucidate reaction mechanisms and identify transition states. For the synthesis of this compound, theoretical calculations could be used to compare different potential synthetic routes and to understand the factors that control the reaction's outcome.

For example, the reaction of 3-methyl-1H-pyrazole with a suitable carbonyl-containing reagent could be modeled to determine the activation energies of different steps in the reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This can provide valuable information for optimizing reaction conditions to improve yields and reduce byproducts. While specific studies on this molecule are not available, the synthesis of related bis(pyrazol-1-yl)methanes has been reported nih.govsemanticscholar.org.

Ligand Field Theory and Metal-Ligand Orbital Interactions

This compound is a potential bidentate ligand, capable of coordinating to metal ions through the nitrogen atoms of its two pyrazole rings. Ligand Field Theory (LFT), an extension of molecular orbital theory, is used to describe the electronic structure and bonding in metal complexes.

When this compound coordinates to a transition metal ion, the interaction between the ligand's orbitals and the metal's d-orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting, known as the ligand field splitting parameter (Δ), depends on the nature of the ligand, the metal ion, and the geometry of the complex.

The nitrogen donor atoms of the pyrazole rings are typically considered to be sigma-donors. The interaction of their lone pair orbitals with the metal's d-orbitals will raise the energy of the d-orbitals that point towards the ligands. In an octahedral complex, for instance, the dz² and dx²-y² orbitals (the eg set) will be raised in energy more than the dxy, dxz, and dyz orbitals (the t2g set). The strength of the ligand field created by this compound would influence the magnetic properties and the electronic spectra of its metal complexes. Pyrazole-based ligands are known to form stable complexes with a variety of transition metals researchgate.net.

Emerging Applications and Future Research Directions

Development of Chemical Sensors and Recognition Systems

The inherent chelating ability of bis(pyrazolyl)methane derivatives makes them prime candidates for the development of chemical sensors and recognition systems. researchgate.net The two nitrogen atoms in the pyrazole (B372694) rings can effectively bind to metal ions, and this interaction can be transduced into a measurable signal, such as a change in color or fluorescence.

The design of these sensors often involves modifying the bis(pyrazolyl)methanone backbone to enhance selectivity and sensitivity for specific analytes. For instance, functional groups can be introduced to create specific binding pockets for target ions. The coordination of a metal ion to the ligand can alter the electronic properties of the system, leading to a detectable spectroscopic change. This principle is the foundation for creating luminescent sensors, where the fluorescence of the molecule is either "turned on" or "turned off" upon binding to a target analyte. Research in this area focuses on developing sensors for environmentally relevant heavy metals and biologically important cations.

Precursors for Advanced Functional Materials

The robust and versatile coordination behavior of the bis(pyrazolyl)methanone scaffold makes it an excellent building block for a range of advanced functional materials, notably luminescent and energetic materials.

Luminescent Materials: Bis(pyrazolyl)methanone and its derivatives are used to construct metal-organic frameworks (MOFs) and coordination polymers with significant photoluminescent properties. rsc.orgrsc.orgresearchgate.netresearchgate.net When complexed with lanthanide ions (e.g., Europium, Terbium) or d¹⁰ metals (e.g., Zinc, Cadmium), the organic ligand can act as an "antenna," absorbing light energy and transferring it to the metal center, which then emits light at a characteristic wavelength. rsc.orgresearchgate.net This antenna effect is crucial for creating highly efficient luminescent materials. The tunability of the ligand structure allows for fine-control over the photophysical properties of the resulting MOF, opening doors for applications in solid-state lighting, optical sensors, and bio-imaging. researchgate.netnih.govnih.gov

Energetic Materials: A significant area of research is the use of the bis(pyrazolyl)methane core to synthesize high-energy-density materials. By introducing multiple nitro groups (–NO₂) onto the pyrazole rings, chemists can create compounds with a high nitrogen content and a favorable oxygen balance, which are key characteristics of powerful and efficient energetic materials. chemistry-chemists.com

For example, derivatives like bis(3,4,5-trinitropyrazol-1-yl)methane (BTNPM) have demonstrated exceptional detonation performance, comparable to highly powerful explosives like CL-20. researchgate.netnih.govresearchgate.net These materials are valued not only for their high performance but also for their thermal stability and reduced sensitivity to shock and friction, making them safer alternatives to traditional explosives. researchgate.netnih.govresearchgate.net Research continues to explore new synthetic routes to create even more powerful and stable energetic compounds based on this scaffold. researchgate.net

Table 1: Properties of Energetic Materials Based on the Bis(pyrazolyl)methane Scaffold

Compound Name Decomposition Temperature (Tdec) Detonation Velocity (Vdet) Key Feature Reference
Bis(4-amino-3,5-dinitropyrazolyl)methane 310 °C Not reported High heat resistance researchgate.netnih.gov
Bis(3,4,5-trinitropyrazolyl)methane (BTNPM) 205 °C 9910 m/s (experimental) Very high detonation performance researchgate.netnih.govresearchgate.net
Bis(4-diazo-5-nitro-3-oxopyrazolyl)methane Not reported Not reported Primary explosive with superior properties to DDNP researchgate.netnih.govresearchgate.net

Green Chemistry Innovations in Synthesis and Application

Recent advancements have focused on developing environmentally friendly synthetic methods for bis(pyrazolyl)methanone and its derivatives. Traditional syntheses often required harsh conditions and organic solvents. mdpi.com In contrast, modern green chemistry approaches emphasize the use of safer solvents, catalysts, and energy-efficient processes.

Key innovations include:

Aqueous Synthesis: Performing reactions in water instead of volatile organic solvents significantly reduces the environmental impact. researchgate.net

Catalysis: The use of recyclable catalysts, such as zinc oxide nanowires or various 3d-metal salts, can improve reaction efficiency and yield while allowing for the catalyst to be recovered and reused. cornell.edukisti.re.krnih.govsemanticscholar.org

Solvent-Free Reactions: Some synthetic protocols have been developed that proceed without any solvent, often with the aid of techniques like ball milling or simply heating the reactants together. researchgate.netmdpi.com

One-Pot Reactions: Multi-component, one-pot syntheses, where multiple reactants are combined in a single step to form the final product, are highly efficient. nih.govsemanticscholar.orgresearchgate.netacs.org These methods reduce waste, save time, and simplify the purification process. researchgate.net

These green innovations not only make the synthesis of these valuable compounds more sustainable but also often lead to higher yields and easier work-up procedures. researchgate.netnih.gov

Challenges and Opportunities in the Synthesis and Application of Bis(3-methyl-1H-pyrazol-1-yl)methanone

Despite its potential, the synthesis and application of this compound and its derivatives are not without challenges.

Challenges:

Synthetic Complexity: The synthesis of asymmetrically substituted or complex functionalized derivatives can be a multi-step process requiring careful control of reaction conditions to avoid side products. nih.gov

Regioselectivity: Controlling the position of substituents on the pyrazole rings can be difficult, potentially leading to mixtures of isomers that are challenging to separate. nih.gov

Limited Accessibility: Historically, difficulties in synthesizing certain poly(pyrazolyl)alkanes have limited their widespread investigation and application. eiu.edu

Opportunities:

Novel Synthetic Pathways: There is a significant opportunity in the development of new, efficient, and high-yielding synthetic routes, particularly one-pot procedures that simplify the creation of these molecules. mdpi.comnih.govsemanticscholar.org

Catalysis: The exploration of new catalysts can lead to milder reaction conditions, improved yields, and greater control over the final product's structure.

Functionalization: The versatility of the scaffold provides vast opportunities to introduce a wide array of functional groups, thereby tuning the compound's properties for specific applications in catalysis, materials science, and medicine. acs.org

Advanced Materials: The demand for new high-performance materials, such as more efficient and safer energetic compounds or novel luminescent sensors, continues to drive research into the applications of this compound class. researchgate.netresearchgate.net

Design of Novel Multi-functional Ligands Based on the Bis(pyrazolyl)methanone Scaffold

The bis(pyrazolyl)methanone structure is an exceptionally versatile scaffold for designing novel multi-functional ligands. rsc.org By systematically modifying different parts of the molecule, researchers can create ligands with tailored properties for a wide range of applications.

Key design strategies include:

Modification of the Pyrazole Rings: Introducing substituents onto the pyrazole rings can alter the ligand's steric and electronic properties. This can be used to tune the reactivity of metal complexes for catalytic applications or to modify the photophysical properties of luminescent materials. researchgate.netresearchgate.netnih.gov

Functionalization of the Methylene (B1212753) Bridge: The central carbon atom can be functionalized with additional donor groups to create "heteroscorpionate" ligands with tridentate or higher coordination modes. eiu.edursc.org This increases the ligand's versatility in forming stable and structurally diverse metal complexes.

Creation of Multi-topic Ligands: Multiple bis(pyrazolyl)methane units can be linked together to form larger, multi-topic ligands. eiu.eduresearchgate.net These are capable of binding multiple metal centers to create complex architectures such as coordination polymers, cages, and frameworks with applications in gas storage and molecular recognition. eiu.edunih.gov

Incorporation into Complex Systems: The scaffold can be integrated into larger molecular systems, such as imine/bis(pyrazolyl)alkanes, for the synthesis of new bimetallic coordination complexes. tdl.org

The ability to fine-tune the ligand's structure at multiple sites makes the bis(pyrazolyl)methanone scaffold a powerful platform for the rational design of next-generation catalysts, sensors, and functional materials. cyberleninka.rumdpi.com

Q & A

Q. What are the common synthetic routes for Bis(3-methyl-1H-pyrazol-1-yl)methanone, and what factors influence reaction efficiency?

this compound is typically synthesized via condensation reactions between pyrazole derivatives and carbonyl-containing reagents. For example, analogous compounds are prepared using DBU (1,8-diazabicycloundec-7-ene) as a base in THF at elevated temperatures (50–70°C), with reaction times ranging from 12–24 hours . Key factors affecting efficiency include:

  • Catalyst selection : DBU or similar bases enhance nucleophilic substitution.
  • Solvent polarity : Polar aprotic solvents like THF improve reaction homogeneity.
  • Temperature control : Prolonged heating (>24 hours) may degrade sensitive intermediates.
  • Purification : Silica gel column chromatography with gradients like 3% EtOAc/CH₂Cl₂ is critical for isolating high-purity products .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Characterization involves:

  • ¹H/¹³C NMR : Peaks at δ ~8.12 ppm (pyrazole protons) and δ ~151 ppm (carbonyl carbons) confirm structural motifs .
  • X-ray crystallography : Single-crystal diffraction data, refined via SHELX software, reveal bond angles and torsion angles critical for verifying stereochemistry .
  • Elemental analysis : Validates molecular formula and purity (>97%) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data versus computational modeling predictions for this compound derivatives?

Discrepancies between experimental and computational data (e.g., NMR chemical shifts or dipole moments) are addressed through:

  • Multi-technique validation : Cross-checking XRD-derived geometries with DFT-optimized structures .
  • Solvent-effect simulations : Incorporating solvent models (e.g., COSMO) to refine computational predictions .
  • Dynamic NMR studies : Probing conformational flexibility in solution to explain deviations .

Q. How can the electronic effects of substituents on the pyrazole rings modulate the reactivity of this compound in coordination chemistry?

Substituents influence reactivity via:

  • Hammett parameters : Electron-withdrawing groups (e.g., nitro) increase electrophilicity at the carbonyl carbon, enhancing ligand-metal binding .
  • Steric hindrance : Bulky groups (e.g., 3-methyl) restrict coordination geometries, favoring monodentate over bidentate binding modes .
  • Redox activity : Nitro-to-amine reduction (e.g., using H₂/Pd-C) creates redox-active ligands for catalytic applications .

Q. What methodologies are recommended for analyzing the environmental impact and degradation pathways of this compound in laboratory settings?

To assess environmental risks:

  • Degradation studies : Use HPLC-MS to identify photolytic or hydrolytic byproducts under simulated environmental conditions (pH 3–9, UV light) .
  • Ecototoxicity assays : Evaluate acute toxicity via Daphnia magna or algal growth inhibition tests .
  • Waste management : Follow protocols for segregating halogenated byproducts and collaborating with certified waste disposal agencies .

Safety and Handling

Q. What safety protocols are essential when handling this compound in synthetic workflows?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .

Q. How should researchers mitigate risks associated with nitro-containing derivatives of this compound?

Nitro groups pose explosion hazards. Mitigation includes:

  • Small-scale synthesis : Limit batch sizes to <1 g during exploratory reactions .
  • Stabilization : Store nitro derivatives at ≤−20°C in amber vials to prevent photodegradation .
  • Alternative pathways : Replace nitro groups with safer functionalities (e.g., amino via catalytic hydrogenation) .

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